molecular formula C19H17NO3 B2918499 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide CAS No. 929390-91-0

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide

Cat. No.: B2918499
CAS No.: 929390-91-0
M. Wt: 307.349
InChI Key: ZGWKIGBOYKTQJU-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide is an organic compound with a complex structure that includes a benzofuran ring, a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methyl and benzoyl groups. The final step involves the acetamidation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and acetamide-containing molecules. Examples are:

  • N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide .

Uniqueness

What sets N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)18(22)19-12(2)16-10-15(20-13(3)21)8-9-17(16)23-19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWKIGBOYKTQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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